molecular formula C11H18O6 B1618855 4,5-Diacetyloxypentyl acetate CAS No. 5470-86-0

4,5-Diacetyloxypentyl acetate

Cat. No.: B1618855
CAS No.: 5470-86-0
M. Wt: 246.26 g/mol
InChI Key: BRZLKIOVYHEWSE-UHFFFAOYSA-N
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Description

4,5-Diacetyloxypentyl acetate is an organic compound with the molecular formula C9H16O5 It is an ester derivative, characterized by the presence of acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Diacetyloxypentyl acetate can be synthesized through esterification reactions. One common method involves the reaction of 4,5-dihydroxypentyl alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-Diacetyloxypentyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield 4,5-dihydroxypentyl alcohol and acetic acid.

    Oxidation: Oxidative reactions can convert the alcohol groups to aldehydes or carboxylic acids.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 4,5-Dihydroxypentyl alcohol and acetic acid.

    Oxidation: 4,5-Diacetoxypentanoic acid or 4,5-diacetoxypentanal.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

4,5-Diacetyloxypentyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential role in biochemical pathways and as a model compound for ester hydrolysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 4,5-diacetyloxypentyl acetate involves the hydrolysis of its ester bonds. In biological systems, esterases catalyze the hydrolysis, releasing 4,5-dihydroxypentyl alcohol and acetic acid. These products can then participate in various metabolic pathways. The compound’s molecular targets include enzymes involved in ester hydrolysis and pathways related to acetate metabolism.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxypentyl acetate: Similar structure but with one less acetate group.

    4,5-Diacetoxypentanoic acid: An oxidized form of 4,5-diacetyloxypentyl acetate.

    4,5-Diacetoxypentanal: Another oxidized derivative.

Uniqueness

This compound is unique due to its dual acetate groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo hydrolysis and participate in various chemical reactions makes it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

4,5-diacetyloxypentyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6/c1-8(12)15-6-4-5-11(17-10(3)14)7-16-9(2)13/h11H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZLKIOVYHEWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC(COC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282790
Record name 4,5-diacetyloxypentyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-86-0
Record name NSC27994
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-diacetyloxypentyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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